N,N-Bis(2-hydroxyethyl)ethylenediamine is an asymmetric, polyfunctional aliphatic amine characterized by one primary amine, one tertiary amine, and two hydroxyl groups. This specific structural asymmetry distinguishes it from standard symmetric diamines, providing a dual-reactivity profile that is highly valued in industrial formulations. With high water solubility and low volatility, it serves as a critical procurement target for advanced carbon capture solvents, a bifunctional crosslinker in dynamic epoxy and polyurethane networks, and a regioselective building block for pharmaceutical intermediates[1]. Buyers prioritize this exact CAS number when processes require the rapid reactivity of a primary amine coupled with the catalytic or coordination properties of a tertiary amine.
Substituting CAS 3197-06-6 with its symmetric isomer (N,N'-Bis(2-hydroxyethyl)ethylenediamine) or simpler amines like monoethanolamine (MEA) fundamentally compromises process efficiency and product performance. In carbon capture applications, symmetric secondary amines lack the rapid absorption kinetics of a primary amine and the carbamate-destabilizing effect of a tertiary amine, leading to significantly higher thermal regeneration costs [1]. In polymer and pharmaceutical synthesis, replacing this asymmetric compound with standard diamines (e.g., ethylenediamine) results in a loss of regiocontrol. This forces manufacturers to introduce costly, multi-step protection and deprotection sequences to prevent unwanted di-substitution, ultimately reducing overall yield and increasing raw material expenditure.
N,N-Bis(2-hydroxyethyl)ethylenediamine demonstrates a CO2 absorption capacity of 1.21 moles CO2 per mole of amine, significantly outperforming standard primary alkanolamines. While monoethanolamine (MEA) is stoichiometrically limited to ~0.5 mol/mol due to stable carbamate formation, the asymmetric structure of CAS 3197-06-6 utilizes its primary amine for rapid absorption and its tertiary amine to catalyze bicarbonate formation. This destabilizes the carbamate, enabling rapid desorption (initial rate of 1.94E-1 moles/m³·s) at lower temperatures (80°C) [1].
| Evidence Dimension | CO2 Absorption Capacity |
| Target Compound Data | 1.21 moles CO2 / mole amine |
| Comparator Or Baseline | MEA (Baseline): ~0.5 moles CO2 / mole amine |
| Quantified Difference | >140% higher molar CO2 loading capacity |
| Conditions | Aqueous amine solvent, desorption measured at 80°C |
Drastically reduces solvent circulation rates and thermal regeneration energy (OPEX) in industrial carbon capture facilities.
In the synthesis of N-coordinated bicyclic boronic ester amines (BNAs) for dynamic epoxy curing, CAS 3197-06-6 provides critical dual functionality. It reacts with 3-aminobenzeneboronic acid to form BNA-1 in 82% yield. Unlike fully substituted analogs such as N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, which lack active amine hydrogens for subsequent crosslinking, the asymmetric N,N-bis compound retains a free primary amine. This allows it to directly ring-open epoxide groups while maintaining the dynamic B-N coordination required for self-healing properties [1].
| Evidence Dimension | Crosslinking Capability in BNA-modified Epoxies |
| Target Compound Data | Forms BNA-1 (82% yield) with an active primary amine for direct epoxy ring-opening |
| Comparator Or Baseline | Tetrakis(2-hydroxyethyl)ethylenediamine: Forms BNA-2 but cannot conventionally crosslink epoxies |
| Quantified Difference | Provides 100% retention of primary amine crosslinking sites post-coordination |
| Conditions | Reaction with 3-aminobenzeneboronic acid in DMF at 40°C, followed by epoxy curing |
Allows formulators to procure a single precursor that acts as both a dynamic bond former and a structural curing agent for recyclable thermosets.
The distinct steric and electronic environments of the primary and tertiary amines in N,N-Bis(2-hydroxyethyl)ethylenediamine enable highly regioselective functionalization. When reacting with electrophiles (such as acyl chlorides or alkyl halides), the unhindered primary amine reacts preferentially. In contrast, using symmetric diamines like ethylenediamine (EDA) or N,N'-Bis(2-hydroxyethyl)ethylenediamine typically results in statistical mixtures of mono- and di-substituted products unless costly protecting groups (e.g., BOC) are employed, which often limits mono-adduct yields to <50% [1].
| Evidence Dimension | Regioselectivity in Mono-functionalization |
| Target Compound Data | High regioselectivity at the primary amine without protecting groups |
| Comparator Or Baseline | Symmetric Diamines (e.g., EDA): Statistical mixture of mono/di-adducts |
| Quantified Difference | Eliminates 2 synthetic steps (protection/deprotection) and improves mono-adduct yield |
| Conditions | Standard electrophilic addition (acylation/alkylation) in organic synthesis |
Significantly lowers raw material costs and cycle times in the commercial scale-up of pharmaceutical intermediates and specialty surfactants.
Due to its >1.2 mol/mol CO2 loading capacity and low-temperature (80°C) desorption kinetics, N,N-Bis(2-hydroxyethyl)ethylenediamine is a highly effective active amine for formulated post-combustion carbon capture solvents. It is particularly suited for facilities seeking to lower the parasitic energy load of the stripper column compared to legacy MEA systems [1].
The compound's ability to form N-coordinated boronic esters while retaining a highly reactive primary amine makes it a premier curing agent precursor for vitrimers and dynamic covalent thermosets. It is the right choice for advanced composites in aerospace or automotive sectors where end-of-life recyclability is required[2].
For CDMOs and process chemists, CAS 3197-06-6 serves as a highly efficient, asymmetric building block. Its built-in regioselectivity allows for the direct synthesis of mono-functionalized polyamine derivatives without the need for BOC-protection, streamlining the scale-up of targeted therapeutics and complex chelators [3].
Corrosive